Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Description
Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a pyrano[3,2-b]pyran derivative characterized by a bicyclic fused pyran core. Key structural features include:
- A 3-chloro-4-nitrophenyl substituent at position 4, contributing strong electron-withdrawing effects.
- A hydroxymethyl group at position 6, enhancing hydrophilicity.
- An isopropyl ester at position 3, influencing steric bulk and solubility.
- An 8-oxo group and 2-amino moiety, which are common in bioactive pyrano[3,2-b]pyran derivatives .
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O8/c1-8(2)28-19(25)15-14(9-3-4-12(22(26)27)11(20)5-9)17-16(30-18(15)21)13(24)6-10(7-23)29-17/h3-6,8,14,23H,7,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLSVFOSAULAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(OC2=C(C1C3=CC(=C(C=C3)[N+](=O)[O-])Cl)OC(=CC2=O)CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate is a compound with a complex structure that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C19H17ClN2O
- CAS Number : 939894-04-9
This structure includes a pyran ring fused with a pyridine-like moiety, which is significant for its biological activity.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial properties. Similar derivatives have been evaluated for their effectiveness against bacterial and fungal pathogens. For example, pyrazole derivatives with similar functional groups have shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger .
Anti-inflammatory Effects
Compounds that share structural characteristics with this compound have been reported to exhibit anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
The biological activity of this compound is likely mediated through multiple pathways:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes related to inflammation and tumor growth.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB and MAPK that are crucial for cell proliferation and survival.
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor activity of a series of pyran derivatives on various cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The study concluded that the presence of electron-withdrawing groups significantly enhanced the anticancer properties .
Case Study 2: Antimicrobial Efficacy
Research focusing on the antimicrobial properties of similar compounds found that derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural elements in enhancing antimicrobial efficacy .
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the class of pyran derivatives, characterized by a complex structure that contributes to its biological activity. Its molecular formula is , and it features functional groups such as amino, nitro, and hydroxymethyl, which are critical for its interaction with biological targets.
Medicinal Chemistry Applications
-
Anticancer Activity :
Research indicates that derivatives of pyrano compounds exhibit anticancer properties. For instance, a study on similar structures demonstrated their efficacy against various human tumor cell lines, leading to significant antiproliferative effects. These compounds disrupt microtubule formation and induce cell cycle arrest, particularly in melanoma cells . -
Antimicrobial Properties :
The presence of nitro and chloro groups in the structure suggests potential antimicrobial activity. Compounds with similar functional groups have been reported to exhibit activity against a range of pathogens, including bacteria and fungi . -
Anti-inflammatory Effects :
Pyran derivatives have shown promise as anti-inflammatory agents. The ability to modulate inflammatory pathways makes them candidates for treating conditions such as arthritis or other inflammatory diseases.
Biological Research Applications
-
Mechanistic Studies :
The compound can be utilized in mechanistic studies to understand its mode of action at the cellular level. For example, its effects on cellular morphology and signaling pathways can provide insights into how it induces apoptosis or inhibits proliferation in cancer cells. -
Drug Development :
The unique structural features of Isopropyl 2-amino-4-(3-chloro-4-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate make it a valuable scaffold for drug development. Modifications to its structure could lead to the synthesis of new analogs with improved efficacy or reduced toxicity.
Case Studies
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3-chloro-4-nitrophenyl group in the target compound introduces both electron-withdrawing (-NO₂) and hydrophobic (-Cl) properties, distinct from purely chlorinated phenyl groups in analogs .
Functional Group Variations :
- Carbonitrile-containing analogs (e.g., ) lack the ester’s hydrolytic susceptibility, favoring stability under acidic/basic conditions.
Physicochemical and Spectral Comparisons
- IR Spectroscopy: Target compound’s expected peaks: ~3400 cm⁻¹ (N-H/O-H), ~1700 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂ asymmetric stretch). Contrast with carbonitrile analogs (~2190 cm⁻¹ for C≡N) .
- Solubility :
Research Implications and Gaps
- Bioactivity: While naphthopyran derivatives (e.g., ) show antimicrobial activity, pyrano[3,2-b]pyran analogs require further evaluation.
- Thermal Stability : Melting points for methyl/ethyl analogs are unreported; future work should assess the target compound’s thermal behavior.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
Synthesis typically involves multi-step reactions, such as cyclocondensation of substituted aldehydes with β-ketoesters or malononitrile derivatives under catalytic conditions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol are often used to enhance reaction kinetics .
- Temperature control : Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the pure compound .
- Substituent effects : The 3-chloro-4-nitrophenyl group may require careful pH adjustments to avoid premature nitro group reduction .
Q. How can researchers validate the structural integrity of this compound?
Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring system geometry (e.g., pyrano[3,2-b]pyran core) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., hydroxyl, ester carbonyl) via characteristic absorption bands .
- X-ray crystallography : For unambiguous confirmation of stereochemistry, if single crystals are obtainable .
Advanced Research Questions
Q. What strategies address contradictions in reported physical properties (e.g., solubility, pKa) for analogs of this compound?
Discrepancies often arise from substituent variations (e.g., chloro vs. nitro groups) or measurement conditions. Methodological solutions include:
- Computational modeling : Predict pKa and logP values using software like COSMO-RS, validated against experimental data .
- Standardized protocols : Replicate measurements under identical conditions (e.g., pH 7.4 buffer for solubility studies) .
- Comparative studies : Benchmark against structurally similar compounds (e.g., methyl 2-amino-4-(2-chlorophenyl)-... carboxylate, which has a predicted pKa of 15.28 ).
Q. How can the catalytic mechanism for synthesizing this compound be elucidated?
Advanced mechanistic studies may involve:
- Kinetic isotope effects (KIE) : To identify rate-determining steps in cyclocondensation reactions .
- DFT calculations : Map energy profiles for key intermediates (e.g., enolate formation during ring closure) .
- In situ spectroscopy : Monitor reaction progress via FT-IR or Raman to detect transient species .
Q. What methodologies are suitable for investigating structure-activity relationships (SAR) in this compound’s bioactivity?
- Functional group modification : Synthesize derivatives with varied substituents (e.g., replacing 3-chloro-4-nitrophenyl with 4-chlorophenyl) and compare bioactivity .
- Molecular docking : Screen against target proteins (e.g., enzymes in inflammatory pathways) to identify binding motifs .
- In vitro assays : Use cell-based models to assess cytotoxicity or enzyme inhibition, correlating results with electronic properties (Hammett constants) of substituents .
Methodological Challenges and Solutions
Q. How can researchers resolve low yields in the final synthetic step?
Common issues and fixes:
- Byproduct formation : Optimize stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to β-ketoester) .
- Moisture sensitivity : Use anhydrous solvents and inert atmospheres for steps involving hydroxymethyl groups .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to enhance regioselectivity .
Q. What advanced analytical techniques are critical for detecting degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
